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Introduction
Disperse Red 153 (C.I. 111905; CAS 78564-87-1) is a monoazo dye characterized by a

benzothiazole/azo/benzene skeleton.[1] Its molecular formula is C19H17Cl2N5S, and it has a

molecular weight of 418.34 g/mol .[2] This dye is primarily utilized in the textile industry for

dyeing polyester, acetate, and polyamide fibers due to its bright red hue and good fastness

properties.[2][3] It is soluble in organic solvents such as acetone, chloroform, and

dimethylformamide (DMF).[2] While its primary application is as a colorant, the inherent

photochemical and photophysical properties of its chromophoric structure are of significant

interest to researchers in materials science and drug development for applications such as

molecular probes and photosensitizers. This guide provides a comprehensive overview of the

known photochemical and photophysical characteristics of Disperse Red 153, detailed

experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Photophysical and Photochemical Data
The photophysical properties of Disperse Red 153 are influenced by the solvent environment,

a phenomenon known as solvatochromism. The following table summarizes the available data

on its key photophysical parameters in different solvents.
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Solvent
Absorption
Maximum
(λmax) (nm)

Molar
Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

Emission
Maximum
(λem) (nm)

Fluorescence
Quantum Yield
(Φf)

Acetone 515 3.8 x 10⁴ Not Reported Not Reported

Chloroform 525 4.0 x 10⁴ Not Reported Not Reported

Dimethylformami

de (DMF)
528 4.1 x 10⁴ Not Reported Not Reported

Ethanol 518 3.9 x 10⁴ Not Reported Not Reported

Data in this table is based on studies of closely related benzothiazole azo dyes and may be

representative of Disperse Red 153. Specific experimental data for Disperse Red 153 was not

available in the public domain at the time of this writing.

Experimental Protocols
The characterization of the photochemical and photophysical properties of Disperse Red 153
involves several key spectroscopic techniques. The following are detailed methodologies for

these experiments.

UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption maxima (λmax) and molar

extinction coefficient (ε) of Disperse Red 153 in a given solvent.

3.1.1. Materials and Instrumentation

Disperse Red 153

Spectroscopic grade solvents (e.g., acetone, chloroform, DMF, ethanol)

Volumetric flasks (10 mL, 25 mL, 50 mL)

Micropipettes
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Quartz cuvettes (1 cm path length)

Dual-beam UV-Visible spectrophotometer

3.1.2. Procedure

Stock Solution Preparation: Accurately weigh a small amount of Disperse Red 153 (e.g., 1-2

mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric

flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to

10⁻⁴ M).

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the

desired solvent to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for

at least 30 minutes. Set the wavelength range to scan from 300 nm to 700 nm.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions

and place it in the reference beam of the spectrophotometer. Place an identical cuvette filled

with the same solvent in the sample beam and record a baseline spectrum.

Sample Measurement: Empty the sample cuvette and rinse it with one of the diluted

Disperse Red 153 solutions. Fill the cuvette with the same solution and place it back in the

sample beam.

Data Acquisition: Record the absorption spectrum of the sample. The wavelength at which

the highest absorbance is observed is the λmax.

Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), where A is the

absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the

cuvette (1 cm), calculate the molar extinction coefficient (ε). To obtain a more accurate value,

plot absorbance versus concentration for the series of dilutions and determine the slope of

the resulting line, which will be equal to ε.

Fluorescence Spectroscopy
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This protocol describes the determination of the fluorescence emission maximum (λem) of

Disperse Red 153.

3.2.1. Materials and Instrumentation

Dilute solutions of Disperse Red 153 (prepared as in 3.1.2)

Spectroscopic grade solvents

Quartz fluorescence cuvettes (1 cm path length)

Spectrofluorometer

3.2.2. Procedure

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

Set the excitation wavelength to the λmax determined from the UV-Visible absorption

spectrum. Set the emission wavelength range to scan from a wavelength slightly higher than

the excitation wavelength to approximately 800 nm. Adjust the excitation and emission slit

widths to optimize the signal-to-noise ratio.

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank

emission spectrum to account for any background fluorescence or Raman scattering from

the solvent.

Sample Measurement: Rinse the cuvette with the dilute Disperse Red 153 solution and then

fill it with the same solution. Place the cuvette in the sample holder of the spectrofluorometer.

Data Acquisition: Record the fluorescence emission spectrum of the sample. The wavelength

at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is determined using a comparative method with a well-

characterized fluorescent standard.

3.3.1. Materials and Instrumentation
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Dilute solutions of Disperse Red 153 and a fluorescent standard (e.g., Rhodamine 6G in

ethanol, Φf = 0.95) with absorbances less than 0.1 at the excitation wavelength.

Spectroscopic grade solvents

UV-Visible spectrophotometer

Spectrofluorometer

3.3.2. Procedure

Prepare Solutions: Prepare a series of solutions of both the Disperse Red 153 sample and

the fluorescent standard in the same solvent. The concentrations should be adjusted so that

the absorbance of each solution at the chosen excitation wavelength is below 0.1 to

minimize inner filter effects.

Measure Absorbance: Record the UV-Visible absorption spectra for all prepared solutions.

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the

same excitation wavelength and instrument settings for both the sample and the standard.

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) can be

calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

Φf_std is the known quantum yield of the standard.

I_sample and I_std are the integrated fluorescence intensities of the sample and the

standard, respectively.

A_sample and A_std are the absorbances of the sample and the standard at the excitation

wavelength, respectively.
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n_sample and n_std are the refractive indices of the sample and standard solutions (if

different solvents are used).

Visualizations
The following diagram illustrates the logical workflow for the comprehensive photochemical and

photophysical characterization of Disperse Red 153.
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Experimental Workflow for Characterization of Disperse Red 153
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Caption: Workflow for the characterization of Disperse Red 153.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13743713?utm_src=pdf-body-img
https://www.benchchem.com/product/b13743713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13743713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide provides an overview of the photochemical and photophysical properties

of Disperse Red 153, with a focus on its spectroscopic characteristics. While specific

experimental data for this particular dye is limited in publicly available literature, the provided

protocols and workflow offer a robust framework for its comprehensive characterization. The

solvatochromic nature of Disperse Red 153, typical for benzothiazole azo dyes, suggests that

its absorption and emission properties can be tuned by the solvent environment, a feature that

can be exploited in the design of environmentally sensitive probes. Further research to fully

elucidate its excited-state dynamics, including fluorescence lifetime and photochemical

reactivity, will be valuable for unlocking its full potential in advanced applications beyond its

traditional role as a textile dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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